HC Yellow no. 15
Overview
Description
HC Yellow no. 15 is not explicitly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide a general understanding of the type of analysis that might be applied to HC Yellow no. 15. The first paper discusses the synthesis of hydrophobic carbon dots (HCDs) that emit yellow light, which could be related to the color properties of HC Yellow no. 15 . The second paper describes the reversible extrusion and uptake of HCl molecules by yellow crystalline salts, which may share some chemical behavior with HC Yellow no. 15 .
Synthesis Analysis
The synthesis of yellow-emitting HCDs is reported in the first paper, where a solid-phase route is used. This method involves l-cysteine hydrochloride anhydrous and citric acid as carbon sources and dicyclohexylcarbodiimide as a dehydrating agent. The reaction occurs at 180 °C for 40 minutes, resulting in a quantum yield of 30%. This environmentally friendly process avoids the use of organic reagents and could potentially be adapted for the synthesis of HC Yellow no. 15 .
Molecular Structure Analysis
While the molecular structure of HC Yellow no. 15 is not directly analyzed in the papers, the second paper provides insights into the structural changes of yellow crystalline salts upon exposure to air and HCl vapor. These salts undergo coordination bond cleavage and formation, changing from distorted tetrahedral to square planar geometry. Such analysis could be relevant to understanding the molecular structure of HC Yellow no. 15 and its behavior under similar conditions .
Chemical Reactions Analysis
The reversible chemical reactions of yellow crystalline salts are detailed in the second paper. These salts can lose HCl to form blue crystalline coordination compounds, a process that is reversible by exposing the blue compound to HCl vapor. This demonstrates the dynamic nature of the chemical bonds within the structure, which could be an important consideration in the chemical reactions analysis of HC Yellow no. 15 .
Physical and Chemical Properties Analysis
The first paper provides a comparison of the physical (polarity, density), optical, and chemical properties of different types of HCDs. The HCDs are separated into two types based on density, and their properties are characterized through various methods. This analysis could be extrapolated to understand the physical and chemical properties of HC Yellow no. 15, particularly if it shares similarities with the HCDs described .
Scientific Research Applications
Use in Hair Dye Formulations
HC Yellow No. 15 is primarily known for its use as a colorant in hair dye products. Studies have shown that HC Yellow No. 15, when used in hair dye formulations, is generally safe. It exhibits little percutaneous absorption and does not produce significant irritation, sensitization, or photosensitization in animal tests. However, some concerns have been raised regarding its potential for fetal toxicity and mutagenicity, although no evidence of carcinogenesis was found in oral or dermal studies on this compound (Andersen, 1998).
Environmental Management
In the context of environmental management, HC Yellow No. 15 has been studied for its role in water treatment processes. A study using a novel pilot-scale hydrodynamic cavitation reactor investigated the decolorization of industrial-grade dye solutions, including HC Yellow No. 15. The study showed that hydrodynamic cavitation, combined with hydrogen peroxide, can effectively remove the color of HC Yellow No. 15 from industrial wastewater (Zampeta et al., 2021).
Adsorption Studies
Research has also been conducted on the adsorption properties of HC Yellow No. 15. A study explored the use of wheat husk as a natural adsorbent for the removal of HC Yellow No. 15 from aqueous solutions. The study concluded that wheat husk, especially when activated with certain solutions, showed a high adsorption capacity for HC Yellow No. 15, making it a potentially effective material for dye removal in water treatment processes (Mirjalili et al., 2011).
Application in Solar Cells
In the field of renewable energy, specifically in the development of solar cells, HC Yellow No. 15 has been studied for its potential application. A study on perovskite solar cells highlighted the use of materials that can stabilize certain phases of perovskite, indirectly indicating the potential utility of HC Yellow compounds in enhancing the stability and efficiency of solar cells (Yuan et al., 2019).
Toxicology and Carcinogenesis Studies
Extensive toxicology and carcinogenesis studies have been conducted on HC Yellow No. 15. These studies provide insights into the safety profile of the compound, particularly in the context of its use in hair dyes. They explore the effects of long-term exposure and evaluate the potential carcinogenicity of HC Yellow No. 15 (National Toxicology Program, 1992).
Future Directions
The safety profile of hair dyes, including HC Yellow No. 15, is an area of ongoing research. There is a need for further investigation into the formation of nitrosamine derivatives and their potential health risks . The use of modern and emerging techniques in chemical and systems toxicology studies could shed light on this public health concern .
properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-9(14)6-1-2-7(11-3-4-13)8(5-6)12(15)16/h1-2,5,11,13H,3-4H2,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFOTHJSSDGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160645 | |
Record name | HC Yellow no. 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HC Yellow no. 15 | |
CAS RN |
138377-66-9 | |
Record name | HC Yellow no. 15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138377669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Yellow no. 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HC YELLOW NO. 15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV51479KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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